Tris(2-maleimidoethyl)amine

Descripción general

Descripción

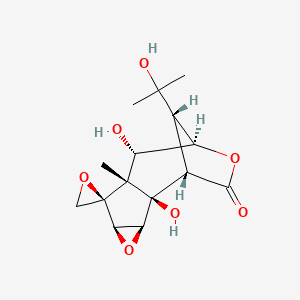

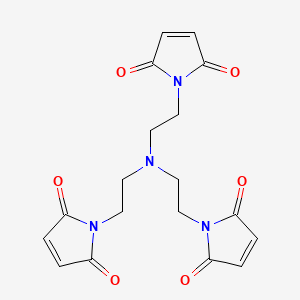

Tris(2-maleimidoethyl)amine, also known as TMEA, is a trifunctional, maleimide-containing, sulfhydryl-reactive crosslinker . It can be used to create trimeric complexes of cysteine-containing peptides and other thiol molecules . It also provides a core molecule for the construction of dendritic polymers .

Molecular Structure Analysis

The molecular formula of Tris(2-maleimidoethyl)amine is C18H18N4O6 . It is composed of three maleimide groups on short spacer arms . The molecular weight is 386.36 g/mol .Chemical Reactions Analysis

Tris(2-maleimidoethyl)amine is reactive towards sulfhydryl groups . It forms stable thioether linkages with -SH groups at a pH of 6.5-7.5 . This reactivity allows it to create trimeric complexes of cysteine-containing peptides and other thiol molecules .Physical And Chemical Properties Analysis

Tris(2-maleimidoethyl)amine is water-insoluble and should be dissolved first in DMF or DMSO, then added to aqueous reaction buffers . It has a predicted density of 1.479±0.06 g/cm3 and a predicted boiling point of 618.3±50.0 °C .Aplicaciones Científicas De Investigación

Cross-linking in P-glycoprotein Studies : Tris(2-maleimidoethyl)amine (TMEA) was used to explore the roles of transmembrane segments in human multidrug resistance P-glycoprotein. It stimulated ATPase activity and was employed in cysteine-scanning mutagenesis, demonstrating altered cross-linking due to ATP hydrolysis (Loo & Clarke, 2001).

Cu-Catalyzed Azide-Alkyne Cycloaddition : In the field of organic chemistry, tris(benzimidazolylmethyl)amines, a related compound to Tris(2-maleimidoethyl)amine, have been found to be effective ligands for copper(I)-catalyzed azide-alkyne cycloaddition reactions (Rodionov et al., 2007).

Chemical and Physical Crosslinking in Polymers : Tris(2-maleimidoethyl)amine was used for crosslinking in the creation of a co-network of poly(tetramethylene oxide) and poly(p-dioxanone). This resulted in a material with thermal invertibility, shape memory effect, and self-healability (Zhang et al., 2012).

Hyperbranched Polyimides for Gas Separation : In the development of hyperbranched polyimides, Tris(2-maleimidoethyl)amine was involved in the synthesis process, showing potential for application in gas separation technologies (Fang et al., 2000).

Self-healable Chitosan Hydrogels : A derivative of Tris(2-maleimidoethyl)amine, tris(2-(2-formylphenoxy)ethyl)amine, was used to create pH- and thermo-responsive chitosan hydrogels. These hydrogels showed potential for drug delivery applications due to their stimuli-responsive properties (Karimi et al., 2018).

Mecanismo De Acción

The mechanism of action of Tris(2-maleimidoethyl)amine involves the formation of stable thioether linkages with -SH groups . This allows it to create trimeric complexes of cysteine-containing peptides and other thiol molecules . It is also suggested that ATP hydrolysis promotes rotation of one or both TM helices .

Safety and Hazards

Direcciones Futuras

Tris(2-maleimidoethyl)amine is useful for the preparation of trimeric complexes of cysteine-containing peptides and other sulfhydryl-containing compounds . It also provides a core molecule for the construction of dendritic polymers . These properties suggest potential applications in the field of protein labeling and crosslinking .

Propiedades

IUPAC Name |

1-[2-[bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O6/c23-13-1-2-14(24)20(13)10-7-19(8-11-21-15(25)3-4-16(21)26)9-12-22-17(27)5-6-18(22)28/h1-6H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEOHCIKAJUSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN(CCN2C(=O)C=CC2=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2-maleimidoethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B1180637.png)

![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)

![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)